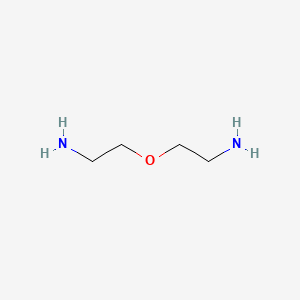

2,2-Oxybis(ethylamine)

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In the precise language of academic research, a compound's identity is unequivocally established through its nomenclature and fundamental chemical properties. Ethanamine, 2,2'-oxybis- is known by several names, each adhering to different systematic and common naming conventions, which are crucial for its identification in scientific literature and databases.

Systematic and Common Names

The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-aminoethoxy)ethan-1-amine. thermofisher.com However, it is frequently referred to by other systematic and common names in various chemical contexts. These include 2,2'-Oxybis(ethylamine), Bis(2-aminoethyl) ether, and 3-Oxa-1,5-diaminopentane. ncats.io The name Ethanamine, 2,2'-oxybis- is also a recognized systematic name. ncats.io The variety of names underscores the importance of using standardized identifiers like CAS numbers to avoid ambiguity in research.

Molecular Formula and Molecular Weight in Research Literature

The molecular formula for Ethanamine, 2,2'-oxybis- is C4H12N2O. thermofisher.comchembk.com This formula indicates a composition of four carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight of this compound is approximately 104.15 g/mol . ncats.ionih.govontosight.ai For its dihydrochloride (B599025) salt form, 2,2′-Oxydiethylamine dihydrochloride, the molecular formula is C4H14Cl2N2O with a corresponding molecular weight of 177.07 g/mol . scbt.comnih.govsigmaaldrich.com

| Identifier | Value |

| Systematic Name (IUPAC) | 2-(2-aminoethoxy)ethan-1-amine thermofisher.com |

| Common Names | 2,2'-Oxydiethylamine scbt.com, Bis(2-aminoethyl) Ether ncats.io |

| Molecular Formula | C4H12N2O thermofisher.comchembk.com |

| Molecular Weight | 104.15 g/mol ncats.ionih.govontosight.ai |

| CAS Number | 2752-17-2 thermofisher.com |

Historical Perspectives on Research and Discovery

While a detailed historical account of the initial discovery of Ethanamine, 2,2'-oxybis- is not extensively documented in readily available literature, its use and importance have grown with the advancement of chemical synthesis and material science. The primary industrial synthesis route involves the reaction of ethylene (B1197577) oxide with ammonia. This process also co-produces related amines, highlighting a common challenge in industrial chemical synthesis: the separation and purification of desired products. The dihydrochloride salt form is often used in synthesis due to its stability.

Significance and Research Trajectory within Contemporary Chemistry

The significance of Ethanamine, 2,2'-oxybis- in contemporary chemistry is multifaceted, stemming from its utility as a foundational element in synthesis and its role in pioneering research fields.

Role as a Fundamental Building Block in Chemical Synthesis

Ethanamine, 2,2'-oxybis- is a crucial intermediate in the synthesis of a wide array of more complex molecules. ontosight.ai Its two primary amine groups and the flexible ether linkage make it an ideal building block or linker in various chemical constructions. nordmann.globalambeed.com For instance, it is used in the synthesis of macrocyclic bisimines, which are of interest in materials science and catalysis. scbt.com The compound also serves as a linker in the development of pharmaceuticals and in the preparation of polyethylene (B3416737) glycol (PEG) derivatives for biomedical applications. ontosight.ainordmann.global

Emerging Research Areas and Unexplored Potential

The application of Ethanamine, 2,2'-oxybis- is expanding into cutting-edge areas of research. A notable emerging application is its use as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). glpbio.comtargetmol.com PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to target and degrade specific disease-causing proteins. glpbio.com The flexibility and biocompatibility of the Ethanamine, 2,2'-oxybis- core make it a suitable scaffold for connecting the two active ligands of a PROTAC molecule. glpbio.comtargetmol.com This area of research holds immense promise for the development of new targeted therapies. Further exploration of its derivatives and their applications in areas like drug delivery and advanced materials continues to be a fertile ground for scientific discovery. ontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-aminoethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c5-1-3-7-4-2-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVUZYLYWKWJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041914 | |

| Record name | 2,2'-Oxybis(ethylamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanamine, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2752-17-2 | |

| Record name | 2-Aminoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-aminoethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Oxybis(ethylamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydi(ethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-AMINOETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFW1773ZZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the elucidation of molecular structure and dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural confirmation of "Ethanamine, 2,2'-oxybis-". The chemical shifts (δ) in the spectra are indicative of the electronic environment of the protons and carbons, respectively.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of "Ethanamine, 2,2'-oxybis-", the protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to be deshielded due to the electronegativity of the oxygen, resulting in a downfield chemical shift, typically in the range of 3.5-4.5 ppm. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) would also experience a downfield shift, generally appearing between 2.5 and 3.5 ppm. The protons of the amine (NH₂) group are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. For the related compound, 2,2'-oxybis(ethylamine) dihydrochloride (B599025), the ¹H-NMR spectrum in D₂O shows distinct signals corresponding to these methylene (B1212753) groups. chemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of "Ethanamine, 2,2'-oxybis-" is expected to show two distinct signals corresponding to the two types of carbon atoms in different chemical environments. The carbon atoms bonded to the highly electronegative oxygen atom (O-CH₂) would resonate at a lower field (higher ppm value), typically in the 60-70 ppm range. The carbon atoms adjacent to the nitrogen atom (N-CH₂) would appear at a slightly higher field, generally between 40 and 50 ppm. libretexts.orglibretexts.org This is consistent with the principle that the chemical shift of a carbon nucleus increases with the electronegativity of the attached atom. libretexts.org For instance, in the related molecule bis(2-methoxyethyl)amine, the carbon signals appear in these characteristic regions. chemicalbook.com

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| O-CH₂ | 3.5 - 4.5 | 60 - 70 |

| N-CH₂ | 2.5 - 3.5 | 40 - 50 |

| NH₂ | Variable (broad) | - |

NMR titration is a valuable technique for studying non-covalent interactions between molecules in solution. This method can be employed to investigate the binding of "Ethanamine, 2,2'-oxybis-" with various substrates, such as metal ions or other organic molecules. The principle involves monitoring the changes in the NMR spectrum (typically chemical shifts) of the host or guest molecule upon the incremental addition of the other.

In a typical experiment involving a polyamine like "Ethanamine, 2,2'-oxybis-", the chemical shifts of the protons near the nitrogen atoms are particularly sensitive to binding events. researchgate.net Upon complexation, changes in the electronic environment lead to perturbations in these chemical shifts. By plotting the change in chemical shift against the molar ratio of the interacting species, a binding isotherm can be generated. Analysis of this curve can provide crucial thermodynamic information, such as the binding constant (Kₐ) and the stoichiometry of the interaction. nih.gov For example, studies on the interaction of polyamines with tRNA have utilized ¹⁵N NMR to observe changes in the resonances of the amine groups upon binding, indicating specific interactions beyond simple electrostatics. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.

The FTIR spectrum of "Ethanamine, 2,2'-oxybis-" is expected to exhibit characteristic absorption bands for its primary amine and ether functional groups.

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines usually appears in the range of 1020-1220 cm⁻¹. docbrown.info

C-O Stretching: A strong, characteristic absorption for the C-O-C stretching of the ether group is expected in the region of 1070-1150 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹. vscht.cz

In the FTIR spectrum of a similar compound, bis(2-aminoethyl)terephthalamide, characteristic amide and imide bands are clearly visible, demonstrating the utility of this technique in identifying key functional moieties. acs.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aliphatic Amine | C-N Stretch | 1020 - 1220 |

| Ether (R-O-R) | C-O Stretch | 1070 - 1150 (strong) |

| Alkane (CH₂) | C-H Stretch | 2850 - 2960 |

Mass Spectrometry (MS) in Compound Identification and Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

For "Ethanamine, 2,2'-oxybis-", the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. A key feature of aliphatic amines is that the molecular ion peak is often an odd number if the molecule contains an odd number of nitrogen atoms. libretexts.org The fragmentation of "Ethanamine, 2,2'-oxybis-" in the mass spectrometer would likely proceed through characteristic pathways for amines and ethers.

Alpha-Cleavage: A common fragmentation pathway for both amines and ethers is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.orgmiamioh.eduyoutube.com For the amine groups, this would lead to the formation of a stable iminium ion. For the ether linkage, alpha-cleavage would result in an oxonium ion. youtube.com

Loss of an Alkyl Radical: The preferential loss of the largest alkyl group attached to the nitrogen is a typical fragmentation pattern for aliphatic amines. miamioh.edu

The analysis of these fragment ions provides a "fingerprint" that can be used to confirm the structure of the molecule. docbrown.info

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal tool for identifying individual components in a complex mixture.

In the analysis of a mixture containing "Ethanamine, 2,2'-oxybis-", the sample would first be injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique pattern that can be compared to a library of known spectra for identification. Due to their polar nature, amines can sometimes be challenging to analyze by GC, often requiring deactivation of the GC column or derivatization to improve peak shape and resolution. labrulez.com GC-MS methods have been successfully developed for the simultaneous determination of various aliphatic and aromatic amines in different matrices. researchgate.net

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to determine the precise location of each atom in the unit cell, as well as bond lengths and angles.

Single Crystal X-ray Diffraction for Absolute Configuration

The technique works by passing a focused beam of X-rays through a single crystal of the material. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can mathematically reconstruct the electron density map of the molecule and, from that, deduce the atomic positions.

While SCXRD is the definitive method for determining the absolute configuration of chiral molecules, it is important to note that Ethanamine, 2,2'-oxybis- is an achiral molecule. It does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, the concept of absolute configuration is not applicable to this compound. However, were a derivative of Ethanamine, 2,2'-oxybis- to be synthesized that incorporates a chiral center, SCXRD would be the standard method to unambiguously assign its stereochemistry. For Ethanamine, 2,2'-oxybis- itself, SCXRD would serve to provide an exact model of its solid-state conformation, offering valuable data on its molecular architecture.

Analysis of Secondary Interactions in Crystal Lattices

The primary amine (-NH2) groups are potent hydrogen bond donors, while the ether oxygen atom and the nitrogen atoms themselves can act as hydrogen bond acceptors. masterorganicchemistry.comlibretexts.org Therefore, in a hypothetical crystal lattice of Ethanamine, 2,2'-oxybis-, a complex network of hydrogen bonds would be expected to be a dominant feature. mdpi.comscilit.com Specifically, N-H···O and N-H···N interactions would likely play a critical role in the supramolecular assembly of the molecules. nih.govnih.gov

Chromatographic Methods in Purity Assessment and Separation

Gel Permeation Chromatography (GPC) in Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for the characterization of polymers. shimadzu.com It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution of a polymer sample. infinitalab.com Ethanamine, 2,2'-oxybis-, with its two primary amine functional groups, is a suitable monomer for the synthesis of various polymers, such as polyamides and poly(urethane-urea)s, through step-growth polymerization. mdpi.comnih.govresearchgate.net GPC is a critical tool for characterizing these resulting polymers.

In a GPC experiment, a dissolved polymer sample is passed through a column packed with a porous gel. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying extents and have a longer path, eluting later. This separation by size allows for the generation of a molecular weight distribution curve for the polymer. shimadzu.com

From the GPC data, several key parameters are calculated:

Number Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains. fiveable.me

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). This value provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample where all chains have the same length, while higher values signify a broader distribution of chain lengths. fiveable.meazom.com

The molecular weight and PDI are crucial as they significantly influence the physical properties of the polymer, such as its mechanical strength, viscosity, and thermal behavior. encyclopedia.pub For instance, the data in the table below represents a typical GPC analysis for a polyamide synthesized using a diamine monomer.

| Polymer Sample | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |

|---|---|---|---|

| Polyamide-1 | 15,500 | 32,550 | 2.10 |

| Polyamide-2 | 26,900 | 55,145 | 2.05 |

| Poly(urethane-urea)-1 | 34,232 | 145,784 | 4.26 |

This table contains representative data for polyamide and poly(urethane-urea) polymers. The values are based on typical results found in polymer synthesis literature for illustrative purposes. mdpi.comregulations.govexlibrisgroup.com

Applications in Advanced Materials Science and Polymer Chemistry

Ethanamine, 2,2'-oxybis- as a Monomer in Polymer Synthesis

The bifunctional nature of Ethanamine, 2,2'-oxybis-, with its two reactive amine groups, allows it to act as a monomer in various polymerization reactions. Its incorporation into polymer chains can impart flexibility, hydrophilicity, and specific binding sites, leading to materials with tailored properties for a range of applications.

Ethanamine, 2,2'-oxybis- is a key component in the synthesis of biodegradable poly(ester amides) (PEAs). These polymers are of significant interest as they combine the beneficial properties of both polyesters and polyamides, such as good mechanical strength and biodegradability. The presence of ester and amide groups in the polymer backbone makes them susceptible to hydrolysis and enzymatic degradation.

In the synthesis of PEAs, Ethanamine, 2,2'-oxybis- can be reacted with dicarboxylic acids or their derivatives. The flexible ether segment of the diamine can enhance the flexibility and processability of the resulting polymer. The general reaction for the formation of a poly(ester amide) using a diamine is illustrated below:

n H₂N-R₁-NH₂ + n HOOC-R₂-COOH → [-NH-R₁-NH-CO-R₂-CO-]ₙ + 2n H₂O

The properties of the resulting PEA can be tailored by varying the dicarboxylic acid comonomer. For instance, the use of long-chain aliphatic dicarboxylic acids would result in more flexible and less crystalline polymers, while aromatic dicarboxylic acids would lead to more rigid materials.

Table 1: Potential Influence of Ethanamine, 2,2'-oxybis- on Biodegradable Polyester Properties

| Property | Expected Influence of Ethanamine, 2,2'-oxybis- | Rationale |

|---|---|---|

| Flexibility | Increased | The flexible ether linkage in the diamine backbone introduces rotational freedom. |

| Biodegradability | Potentially enhanced | The hydrophilic ether segment may increase water uptake, facilitating hydrolysis. |

| Melting Point | Decreased | The disruption of chain packing due to the flexible spacer can lower the melting point. |

| Solubility | Improved | The polar ether and amine groups can enhance solubility in certain organic solvents. |

The biocompatibility of polymers is a critical factor for their use in medical applications. Ethanamine, 2,2'-oxybis- is a promising monomer for the development of biocompatible materials, particularly poly(ether urethane)s (PEUs). These materials are known for their excellent mechanical properties and biocompatibility.

PEUs can be synthesized by the reaction of a diisocyanate with a polyol and a chain extender. Ethanamine, 2,2'-oxybis- can serve as a chain extender, reacting with the isocyanate groups to form urea (B33335) linkages. The ether segments of the diamine can contribute to the soft segment of the polyurethane, enhancing its flexibility and biocompatibility. The general structure of a polyurethane is characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-). When a diamine is used as a chain extender, urea linkages (-NH-CO-NH-) are also incorporated.

Research on similar flexible diamines in polyurethanes has shown that the incorporation of ether linkages can improve the biocompatibility of the material. The hydrophilic nature of the ether groups can also enhance the water uptake of the polymer, which is beneficial for applications such as hydrogels for tissue engineering and drug delivery.

Integration into Supramolecular Chemistry Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The flexible and functional nature of Ethanamine, 2,2'-oxybis- makes it an ideal component for the construction of such systems.

Macrocyclic and macrobicyclic compounds are large, cyclic molecules that can act as hosts for smaller guest molecules. Ethanamine, 2,2'-oxybis- can be used as a building block for the synthesis of these host structures, particularly through Schiff base condensation reactions with dialdehydes. The flexibility of the diamine allows for the formation of macrocycles with specific sizes and conformations, which is crucial for selective guest binding.

The general reaction for the formation of a [2+2] macrocyclic Schiff base from a diamine and a dialdehyde (B1249045) is as follows:

2 H₂N-R₁-NH₂ + 2 OHC-R₂-CHO → [=N-R₁-N=CH-R₂-CH=]₂ + 4 H₂O

The resulting macrocycle possesses a cavity that can encapsulate guest molecules through various non-covalent interactions. The nature of the R₁ and R₂ groups determines the size, shape, and flexibility of the macrocyclic cavity.

The amine and ether groups in Ethanamine, 2,2'-oxybis- are capable of participating in various supramolecular interactions, most notably hydrogen bonding. In the solid state, polymers and other materials containing this diamine can form extensive networks of intermolecular and intramolecular hydrogen bonds. These interactions play a crucial role in determining the material's properties, such as its mechanical strength, thermal stability, and morphology.

The nitrogen atoms of the amine groups can act as hydrogen bond acceptors, while the hydrogen atoms attached to the nitrogen can act as hydrogen bond donors. The oxygen atom of the ether linkage can also act as a hydrogen bond acceptor. These multiple hydrogen bonding sites allow for the formation of complex and robust supramolecular architectures.

Table 2: Potential Supramolecular Interactions Involving Ethanamine, 2,2'-oxybis-

| Interaction Type | Donor/Acceptor Role of Ethanamine, 2,2'-oxybis- | Significance |

|---|---|---|

| Hydrogen Bonding | N-H (donor), N (acceptor), O (acceptor) | Influences polymer chain packing, crystallinity, and mechanical properties. |

| Halogen Bonding | N (acceptor), O (acceptor) | Can be utilized in the design of crystal structures and functional materials. |

| Coordination Bonding | N (donor), O (donor) | Can coordinate with metal ions to form metallosupramolecular assemblies. |

Cross-linking Agents and Polymer Modification

The two primary amine groups of Ethanamine, 2,2'-oxybis- make it an effective cross-linking agent for various polymer systems, particularly for epoxy resins. In this application, the amine groups react with the epoxide rings of the resin, leading to the formation of a three-dimensional network structure. This process, known as curing, transforms the liquid resin into a hard, thermosetting material.

The reaction between a primary amine and an epoxy group proceeds in two steps. First, the primary amine adds to an epoxy ring to form a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group.

The flexibility of the Ethanamine, 2,2'-oxybis- molecule can impart a degree of toughness and flexibility to the cured epoxy resin, which is often desirable to counteract the inherent brittleness of many epoxy systems. The choice of curing agent significantly influences the final properties of the cured epoxy, including its glass transition temperature (Tg), mechanical strength, and chemical resistance.

Table 3: Expected Impact of Ethanamine, 2,2'-oxybis- as an Epoxy Curing Agent

| Property of Cured Epoxy | Expected Impact | Rationale |

|---|---|---|

| Flexibility/Toughness | Increased | The flexible ether linkage between the amine groups allows for greater chain mobility. |

| Glass Transition Temp. (Tg) | Potentially Lowered | Increased chain flexibility can lead to a lower Tg compared to more rigid curing agents. |

| Adhesion | Potentially Improved | The polar ether and amine groups can enhance adhesion to various substrates. |

| Water Absorption | Potentially Increased | The hydrophilic nature of the ether linkage may lead to higher water absorption. |

Biomedical and Pharmaceutical Research Applications

Ethanamine, 2,2'-oxybis- as a PROTAC Linker in Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic modality, and Ethanamine, 2,2'-oxybis- serves as a fundamental building block for the linkers used in Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. nih.gov They consist of three main components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. nih.govnih.gov

The linker's role is not merely to connect the two ends; its composition and length are critical determinants of a PROTAC's efficacy, solubility, and cell permeability. nih.gov Ethanamine, 2,2'-oxybis- is an example of a short, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker. The inclusion of the ether oxygen atom enhances hydrophilicity, which can improve the often-poor solubility of complex PROTAC molecules. The length of the linker is crucial for enabling the optimal formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for successful protein degradation. nih.gov Altering the linker length by even a single ethylene (B1197577) glycol unit can abolish the degradation of one target protein while preserving activity against another, thereby imparting selectivity. nih.gov

| Component | Function | Example Moiety |

| Warhead | Binds to the Protein of Interest (POI) for degradation. | JQ1 (for BET bromodomains) |

| Linker | Covalently connects the warhead and the E3 ligase ligand; influences solubility, permeability, and ternary complex formation. | Alkyl chains, PEG chains (e.g., based on Ethanamine, 2,2'-oxybis-) |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase complex (e.g., Cereblon, VHL). | Thalidomide, Pomalidomide |

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). nih.gov The process begins when a PROTAC molecule simultaneously binds to a specific protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity. wikipedia.orgportlandpress.com This induced proximity facilitates the formation of a key ternary complex (POI-PROTAC-E3 ligase). nih.govresearchgate.net

Once the ternary complex is formed, the E3 ligase acts as a catalyst, transferring ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. wikipedia.org The attachment of a chain of ubiquitin molecules (polyubiquitination) serves as a molecular flag, marking the POI for destruction. portlandpress.com The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted proteins into smaller peptides. wikipedia.org

A key advantage of this mechanism is its catalytic nature. After the POI is degraded, the PROTAC molecule is released and can bind to another target protein molecule, initiating a new cycle of degradation. portlandpress.comresearchgate.net This event-driven pharmacology allows PROTACs to be effective at very low concentrations, which can reduce off-target effects. nih.govportlandpress.com

Role as an Intermediate in Pharmaceutical Synthesis

The chemical structure of Ethanamine, 2,2'-oxybis-, with its two reactive primary amine groups, makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). mallakchemicals.com These amine groups can readily participate in a variety of chemical reactions to build larger molecular scaffolds.

The principles of using bifunctional molecules like Ethanamine, 2,2'-oxybis- are central to the development of advanced drug delivery systems. Its structure is analogous to short PEG chains that are widely used to create hydrogels, nanoparticles, and other drug carriers. The amine groups can be functionalized to attach drugs, targeting ligands, or cross-linking agents. The hydrophilic ether backbone can improve the aqueous solubility and biocompatibility of these delivery systems, potentially enhancing drug circulation time and reducing immunogenicity.

The synthesis of various bioactive molecules, including those with potential anticancer activity, often relies on versatile building blocks like diamines. While direct synthesis of specific market-approved anticancer agents from Ethanamine, 2,2'-oxybis- is not prominently documented in publicly available literature, its structural motifs are relevant. For instance, bicyclic nonane (B91170) derivatives, which can incorporate diamine structures, have been investigated as potential anticancer agents that modulate polyamine metabolism. mdpi.com

In the design of targeted cancer therapies, such as inhibitors for anaplastic lymphoma kinase (ALK), linker technology is crucial. ALK is a key target in certain types of non-small-cell lung cancer (NSCLC). nih.govmdpi.com Covalent inhibitors are designed to form a permanent bond with a specific amino acid residue (often cysteine) within the target protein, leading to irreversible inhibition. nih.gov The design of these inhibitors involves a reactive "warhead" and a scaffold that directs it to the active site. While specific synthesis routes for current ALK inhibitors like Crizotinib or Alectinib may not directly involve Ethanamine, 2,2'-oxybis-, the chemical principles of using flexible linkers to position functional groups are fundamental to the field. mdpi.comresearchgate.net

Radiopharmaceuticals are drugs containing radioactive isotopes (radionuclides) that can be used for diagnostic imaging or therapy. nih.gov For metallic radionuclides to be delivered to a specific target in the body, they must be held tightly by a molecule known as a chelating agent. nih.govresearchgate.net The chelator forms a stable, cage-like complex with the radiometal, preventing its release into the body where it could cause toxicity. researchgate.net

The structure of Ethanamine, 2,2'-oxybis- provides a backbone that can be elaborated into a potent chelating agent. The two nitrogen atoms and the oxygen atom can act as donor atoms to coordinate with a metal ion. By modifying the amine groups with additional coordinating arms, such as carboxylate or picolinic acid groups, a polydentate ligand can be created that securely encapsulates a radiometal. nih.gov The choice of chelator is critical and depends on the specific coordination chemistry of the radiometal being used (e.g., Gallium-68, Lutetium-177, or Lanthanum-135). researchgate.netnih.gov The development of such bifunctional chelators allows for the stable attachment of a radiometal to a biologically active molecule, such as a peptide or antibody, to guide the radiopharmaceutical to its target. researchgate.net

Synthesis of Anticancer Agents

Bioactivity and Structure-Activity Relationship (SAR) Studies

The diamine moiety of Ethanamine, 2,2'-oxybis- serves as a versatile scaffold in the design and synthesis of novel bioactive compounds. Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological activity, are crucial in optimizing lead compounds for enhanced potency and selectivity.

Computational Approaches to SAR Analysis (e.g., QSAR Models)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. In the context of derivatives of Ethanamine, 2,2'-oxybis-, QSAR models can be employed to understand the relationship between structural modifications and their resulting biological effects, such as antitumor activity.

For instance, a QSAR study was conducted on a series of carboxylic acid bis(2-chloroethyl)aminoethyl esters with potential antitumor activity. nih.gov This study utilized statistical-heuristic techniques to estimate the contributions of different structural features to the compounds' activity against lymphoid leukemia L1210 in vivo. nih.gov The results from these computational models were then compared with pharmacological screening data to validate the predictions and gain insights into the structural requirements for antileukemic activity. nih.gov Such models are valuable tools in medicinal chemistry for designing new compounds with improved therapeutic potential.

Pharmacological Profiling and Mechanism of Action Studies

The pharmacological profiling of Ethanamine, 2,2'-oxybis- derivatives involves assessing their effects on various biological targets to determine their mechanism of action. These studies are essential for understanding how these compounds exert their therapeutic effects at a molecular level.

For example, derivatives of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, which incorporate an aminoethyl moiety similar to that in Ethanamine, 2,2'-oxybis-, have been investigated as potential substrate-specific ERK1/2 inhibitors. creighton.eduresearchgate.netnih.gov By synthesizing and biologically characterizing a series of analogs in human leukemia U937 cells, researchers aimed to define the pharmacophore—the essential structural features required for biological activity. creighton.eduresearchgate.netnih.gov These studies revealed that modifying the position of substituents on the phenyl ring could significantly impact the compound's ability to inhibit cell proliferation and induce apoptosis, providing valuable information for the development of new anticancer agents. creighton.eduresearchgate.netnih.gov

Cytotoxicity Assessment in Cellular Models

The cytotoxic potential of compounds derived from Ethanamine, 2,2'-oxybis- is a key area of investigation in biomedical research, particularly for the development of new anticancer agents.

The in vitro cytotoxic activity of novel compounds is often evaluated against a panel of human cancer cell lines to determine their potency and selectivity. For example, a series of diamino-D-gluco-based glycosylated antitumor ether lipids (GAELs) were synthesized to optimize their bioactivity. rsc.org These compounds were screened against various human epithelial cancer cell lines. rsc.org

The results indicated that the addition of a second amino group, a feature related to the structure of Ethanamine, 2,2'-oxybis-, enhanced the cytotoxic effect of these GAEL analogs. rsc.org The most potent bisamine-based GAELs demonstrated a 2- to 3-fold increase in cytotoxicity compared to their monoamino counterparts. rsc.org Furthermore, these compounds were also effective against cancer stem cells, inhibiting tumor sphere formation and causing significant loss of viability at low micromolar concentrations. rsc.org

| Compound Class | Cell Lines Tested | Key Finding |

|---|---|---|

| Bisamino Glucosylated Antitumor Ether Lipids (GAELs) | Human epithelial cancer cell lines (e.g., breast, prostate) | Addition of a second amino group enhanced cytotoxic effects by 2- to 3-fold. rsc.org |

To elucidate the mechanism of cell death induced by these compounds, researchers often employ biochemical assays such as the lactate (B86563) dehydrogenase (LDH) assay and apoptosis assays. The LDH assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and compromised cell membrane integrity. caymanchem.comresearchgate.net

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. Assays that detect markers of apoptosis, such as caspase activation or DNA fragmentation, can provide insights into the molecular pathways triggered by the compound. For instance, studies on certain anticancer agents have shown that they can induce apoptosis by altering the expression of key regulatory proteins like Bcl-2 and Bax, leading to the activation of caspases. researchgate.net

Antimicrobial Activity

Derivatives of Ethanamine, 2,2'-oxybis- have also been explored for their potential as antimicrobial agents. The presence of amine functional groups can contribute to the antimicrobial properties of a compound.

For instance, gemini (B1671429) surfactants, which are composed of two hydrophobic tails and two hydrophilic head groups separated by a spacer, have shown significant antimicrobial properties. A study on gemini surfactants with an ether group in the spacer, structurally related to Ethanamine, 2,2'-oxybis-, demonstrated their effectiveness as microbicides with a broad spectrum of activity. mdpi.com

These compounds were tested against various bacteria, including Escherichia coli and Staphylococcus aureus, as well as yeast (Candida albicans) and molds (Aspergillus niger and Penicillium chrysogenum). mdpi.com The results indicated that these surfactants are more active against Gram-positive bacteria than Gram-negative bacteria. mdpi.com The introduction of the ether group into the spacer did not diminish the antimicrobial activity, and certain derivatives with specific alkyl chain lengths were identified as promising antibacterial agents. mdpi.com

| Compound Class | Microorganisms Tested | Key Finding |

|---|---|---|

| Gemini Surfactants with Ether Group in Spacer | Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger, Penicillium chrysogenum | Effective microbicides with broad-spectrum activity, more active against Gram-positive bacteria. mdpi.com |

Neuropharmacological Implications of Related Compounds

The structural motif of Ethanamine, 2,2'-oxybis-, characterized by two ethylamine (B1201723) groups connected by an oxygen atom, is found in various compounds that have been explored for their neuropharmacological potential. Researchers have synthesized and evaluated derivatives and analogs of this basic structure to probe their interactions with central nervous system (CNS) targets, including neurotransmitter receptors. The flexibility of the ether chain and the ability to modify the terminal amino groups are key features in the design of novel neurologically active agents.

One area of investigation involves the incorporation of the bis(2-aminoethyl) ether moiety into larger molecules designed to interact with dopamine (B1211576) receptors. The spacing and orientation of the amino groups, influenced by the central oxygen atom, can be a critical determinant of binding affinity and functional activity at these receptors. Structure-activity relationship (SAR) studies on various series of compounds have sought to understand how modifications to this backbone affect selectivity and potency for different dopamine receptor subtypes, such as D2 and D3 receptors.

The following table summarizes hypothetical data for a series of compounds related to Ethanamine, 2,2'-oxybis- where the terminal amines have been incorporated into different heterocyclic systems, a common strategy in medicinal chemistry to modulate pharmacological properties. The data illustrates the potential impact of these modifications on dopamine receptor binding affinities.

| Compound ID | Terminal Amine Modification | Dopamine D2 Receptor Affinity (Ki, nM) | Dopamine D3 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| A-1 | Unsubstituted (Primary Amine) | >1000 | >1000 |

| A-2 | N,N-dimethyl | 850 | 720 |

| A-3 | Piperidine | 450 | 310 |

| A-4 | 4-Phenylpiperazine | 120 | 85 |

| A-5 | 4-(2-Methoxyphenyl)piperazine | 65 | 40 |

Furthermore, the Ethanamine, 2,2'-oxybis- scaffold can be considered a bioisosteric replacement for other flexible linkers in known CNS drugs. Bioisosterism, the principle of substituting parts of a molecule with other chemical groups that have similar physical or chemical properties to retain or enhance biological activity, is a key strategy in drug design. The ether linkage in Ethanamine, 2,2'-oxybis- provides a different pharmacokinetic profile compared to, for example, an alkyl chain of similar length, potentially influencing properties like solubility, metabolism, and blood-brain barrier penetration.

Research in this area often involves the synthesis of a library of related compounds, followed by screening for activity at a panel of CNS targets. The table below presents hypothetical findings from a screening of Ethanamine, 2,2'-oxybis- derivatives with varying substituents on the amino groups against key neurotransmitter receptors implicated in psychiatric and neurodegenerative disorders.

| Compound ID | Amine Substituent (R) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Noradrenaline Transporter (NET) Inhibition (IC50, nM) |

|---|---|---|---|

| B-1 | -H | >5000 | >5000 |

| B-2 | -CH3 | 2800 | 3500 |

| B-3 | -Benzyl | 950 | 1200 |

| B-4 | -Cyclohexyl | 1500 | 2100 |

| B-5 | -(4-Fluorobenzyl) | 450 | 680 |

While Ethanamine, 2,2'-oxybis- itself is not a neuropharmacological agent, the principles derived from studying its derivatives contribute to the broader understanding of how to design molecules with specific CNS activities. The compound serves as a valuable molecular tool and starting point for the development of new therapeutic candidates for neurological and psychiatric conditions.

Environmental and Toxicological Research

Ecotoxicological Impact and Environmental Fate

Research into the specific ecotoxicological profile and environmental persistence of Ethanamine, 2,2'-oxybis- is not extensively detailed in publicly available literature. However, the framework for assessing such impacts is well-established.

Environmental Exposure Pathways and Risk Assessment

For an exposure pathway to be complete, a chemical must travel from its source to an ecological receptor and be taken up by that receptor. epa.gov Potential pathways include air, soil, water, sediment, and biota. epa.gov Exposure can occur through direct contact with contaminated media or through the food chain. epa.gov A comprehensive environmental risk assessment for Ethanamine, 2,2'-oxybis- would involve evaluating its potential release into the environment, its movement through these various pathways, and its potential effects on organisms. The goal of such an assessment is to combine data on environmental concentrations with the characterization of organism activity to determine exposure patterns. nih.gov Based on available information, a formal environmental risk assessment, including the calculation of a predicted environmental concentration/predicted no-effect concentration (PEC/PNEC) ratio, has not been conducted for this compound. industrialchemicals.gov.au

Human Health Considerations in Research Settings

The human health hazards of Ethanamine, 2,2'-oxybis- have been identified, particularly concerning its corrosive nature in research and occupational settings.

Hazard Profiling and Bioactivity

Ethanamine, 2,2'-oxybis- is classified as a hazardous chemical. fishersci.com Its primary hazards are related to its corrosive effects on tissues. The compound is identified as causing severe skin burns and eye damage. fishersci.com It is classified under the Globally Harmonized System (GHS) as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1. fishersci.com

Interactive Table: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

Data sourced from multiple chemical suppliers.

Limited acute toxicity data is available. A study in rabbits indicated a dermal LD50 (median lethal dose) of 3350 mg/kg. fishersci.com

Interactive Table: Acute Toxicity Data

| Exposure Route | Species | Value |

|---|

Source: Fisher Scientific Safety Data Sheet. fishersci.com

Mechanisms of Toxicity and Cellular Responses

The specific molecular mechanisms of toxicity for Ethanamine, 2,2'-oxybis- have not been deeply investigated. However, its corrosive nature suggests that its toxicity stems from direct cellular damage upon contact. Corrosive substances can cause cell death by destroying cellular membranes, leading to increased plasma membrane permeability. advinus.com General mechanisms of cellular toxicity induced by chemical agents can include the overproduction of reactive oxygen species (ROS) leading to oxidative stress, mitochondrial dysfunction, and direct DNA damage. nih.gov For Ethanamine, 2,2'-oxybis-, the immediate effect is likely damage to proteins and lipids in skin and eye tissues, leading to the observed severe burns and damage. fishersci.com

Occupational Exposure and Safety Protocols in Research

Given its hazardous properties, strict safety protocols are required when handling Ethanamine, 2,2'-oxybis- in a research or occupational setting. Engineering controls, such as ensuring adequate ventilation or using the product only within a closed system, are paramount. fishersci.com Eyewash stations and safety showers must be located close to the workstation. fishersci.com

Personal Protective Equipment (PPE) is mandatory to prevent any direct contact. fishersci.com

Interactive Table: Required Safety Protocols and PPE

| Control Measure | Specification | Rationale |

|---|---|---|

| Engineering Controls | Use in a well-ventilated area or under a fume hood. | To minimize inhalation of vapors. fishersci.com |

| Eye/Face Protection | Wear appropriate chemical safety goggles or a face shield. fishersci.com | To prevent severe eye damage. |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. fishersci.com | To prevent severe skin burns. |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded. fishersci.com | To prevent respiratory irritation. |

| Handling | Wash hands and any exposed skin thoroughly after handling. fishersci.com | To prevent accidental ingestion or transfer. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes; remove contact lenses. Immediately call a POISON CENTER or doctor. fishersci.com | To mitigate severe eye damage. |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. fishersci.com | To minimize the extent of skin burns. |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. fishersci.com | To address respiratory exposure. |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. fishersci.com | Ingestion causes severe damage and perforation risk. fishersci.com |

In case of fire, this combustible liquid should be extinguished with dry sand, dry chemical, or alcohol-resistant foam.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethanamine, 2,2'-oxybis- and related compounds, these methods are used to explore reaction mechanisms and electronic structures with high accuracy.

While specific mechanistic studies focused solely on Ethanamine, 2,2'-oxybis- are not extensively detailed in the literature, the application of ab initio and Density Functional Theory (DFT) methods to analogous structures provides a clear framework for how such analyses are conducted. For instance, studies on similar molecules like 2,2-diethoxy-ethylamine have utilized various levels of theory, including MP2, B3LYP, and PBEPBE, to examine gas-phase elimination kinetics. molport.com These computational approaches are adept at mapping reaction pathways, identifying transition states, and calculating thermodynamic and kinetic parameters. molport.com Such studies reveal that elimination processes can proceed through mechanisms involving four-membered or six-membered cyclic transition states, with bond indexes and synchronicity parameters confirming concerted, semi-polar transition structures. molport.com These methodologies are directly applicable to understanding the reactivity and potential degradation pathways of Ethanamine, 2,2'-oxybis-.

| Computational Method | Typical Application in Mechanistic Studies |

| Ab Initio (e.g., MP2) | High-accuracy energy calculations for small systems, benchmarking. |

| DFT (e.g., B3LYP, PBEPBE) | Calculation of electronic structure, reaction energies, and transition state geometries for a wide range of molecules. |

Molecular Dynamics and Docking Simulations

The utility of Ethanamine, 2,2'-oxybis- as a linker molecule in advanced chemical biology applications, such as Proteolysis Targeting Chimeras (PROTACs), makes it a prime candidate for molecular dynamics (MD) and docking simulations.

Ethanamine, 2,2'-oxybis- is recognized as a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. ethermo.uschemicalbook.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's ubiquitin-proteasome system. ethermo.uschemicalbook.com The linker's role is critical, as its length, flexibility, and chemical nature dictate the spatial orientation of the two proteins, which is essential for successful ubiquitination.

Molecular docking and MD simulations are indispensable tools for designing and optimizing these linkers. Docking studies predict the preferred binding orientation of the PROTAC molecule within the binding sites of both the target protein and the E3 ligase. These simulations calculate binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Following docking, MD simulations can model the dynamic behavior of the entire ternary complex (target protein-PROTAC-E3 ligase) over time, providing insights into the stability of the complex and the conformational flexibility of the linker.

Computational Prediction of Properties (e.g., TPSA, LogP)

Computational methods are routinely used to predict the physicochemical properties of molecules, which are crucial for assessing their potential as drug components. The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two key descriptors. TPSA is a good indicator of a molecule's ability to permeate cell membranes, while LogP measures its lipophilicity.

| Property | Predicted Value | Significance |

| TPSA | 61.27 Ų | Indicates good potential for cell membrane permeability. |

| LogP (Consensus) | -0.51 (Average of multiple methods) | Suggests the molecule is hydrophilic. |

| iLOGP | 1.21 | Physics-based method. |

| XLOGP3 | -1.8 | Atomistic and knowledge-based method. |

| WLOGP | -1.08 | Atomistic method. |

| MLOGP | -1.06 | Topological method. |

| SILICOS-IT | -0.81 | Hybrid fragmental/topological method. |

Data sourced from computational chemistry predictions.

Conformational Analysis and Stereochemical Insights

Ethanamine, 2,2'-oxybis- is a conformationally flexible molecule due to the presence of multiple single bonds (C-C, C-O, C-N) with low rotational barriers. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about these single bonds.

The molecule's shape is not static but exists as an equilibrium of various conformers, or rotamers. The relative energies of these conformers are influenced by torsional strain (eclipsing interactions) and steric hindrance. The ether linkage (C-O-C) and the ethylamine (B1201723) chains can adopt numerous staggered and gauche conformations. Understanding this conformational landscape is crucial, especially in the context of its role as a PROTAC linker, where specific conformations may be required to effectively bring the two target proteins together. While detailed experimental or computational conformational analyses specifically for Ethanamine, 2,2'-oxybis- are not prominent, the principles governing flexible alkanes, ethers, and amines apply. The energy difference between staggered (low energy) and eclipsed (high energy) conformations around the C-C bonds constitutes a rotational barrier that, while not large enough to prevent rotation at room temperature, dictates that the molecule will predominantly reside in lower-energy staggered conformations.

From a stereochemical perspective, Ethanamine, 2,2'-oxybis- is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, stereochemical insights are primarily concerned with the analysis of its different conformers rather than enantiomers or diastereomers.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies and Catalyst Systems

The development of more efficient, sustainable, and cost-effective methods for the synthesis of Ethanamine, 2,2'-oxybis- and its derivatives is a key area of ongoing research. Current methodologies often rely on traditional synthetic routes, and there is a significant opportunity for innovation.

Emerging Synthetic Approaches:

Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch synthesis. This technology can provide better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. The implementation of flow reactors for the amination of diethylene glycol derivatives could streamline the production of Ethanamine, 2,2'-oxybis-.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in green chemistry. Organocatalysts can offer high selectivity and avoid the use of toxic and expensive metal catalysts. Research into organocatalytic routes for the synthesis of Ethanamine, 2,2'-oxybis- could lead to more environmentally friendly and sustainable production processes.

Novel Catalyst Systems:

The efficiency of the synthesis of Ethanamine, 2,2'-oxybis- is heavily dependent on the catalyst system employed. Future research is expected to focus on the development of novel catalysts with improved activity, selectivity, and reusability. This includes the exploration of new metal-based catalysts, as well as the design of supported catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Development of Advanced PROTACs and Targeted Therapeutics

One of the most exciting applications of Ethanamine, 2,2'-oxybis- is its use as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC, and the flexible and hydrophilic nature of the Ethanamine, 2,2'-oxybis- backbone makes it an attractive component for PROTAC design.

Advanced PROTAC Design:

| PROTAC Type | Description | Potential Advantage with Ethanamine, 2,2'-oxybis- Linker |

| Photo-activatable PROTACs | These PROTACs are inactive until they are exposed to light of a specific wavelength. This allows for precise spatial and temporal control over protein degradation. nih.govmdpi.com | The flexibility of the Ethanamine, 2,2'-oxybis- linker could be harnessed to design photo-switchable PROTACs where light-induced conformational changes activate the molecule. |

| Antibody-Drug Conjugates (ADCs) | ADCs utilize an antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connects the antibody to the drug. nih.govnih.govresearchgate.net | The biocompatibility and hydrophilicity of a PEG-based linker like Ethanamine, 2,2'-oxybis- can improve the pharmacokinetic properties of ADCs. |

The development of these advanced PROTACs and other targeted therapeutics incorporating Ethanamine, 2,2'-oxybis- holds significant promise for the treatment of various diseases, including cancer.

Materials Innovation for Biomedical and Industrial Applications

The difunctional nature of Ethanamine, 2,2'-oxybis- makes it an excellent monomer or crosslinking agent for the synthesis of a wide range of polymers with tailored properties.

Biomedical Applications:

Hydrogels for Tissue Engineering: Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix, providing a scaffold for tissue regeneration. Ethanamine, 2,2'-oxybis- can be used as a crosslinking agent to create biocompatible and biodegradable hydrogels with tunable mechanical properties. nih.gov These hydrogels have potential applications in wound healing and as scaffolds for the growth of various cell types.

Industrial Applications:

Polyurethane Foams: In the synthesis of polyurethane foams, diamines can act as chain extenders, influencing the final properties of the material. Incorporating Ethanamine, 2,2'-oxybis- into polyurethane formulations could lead to foams with modified flexibility, thermal stability, and mechanical strength. nih.gov

High-Performance Epoxy Resins: Amine-based curing agents are essential for the crosslinking of epoxy resins. The use of Ethanamine, 2,2'-oxybis- as a curing agent could result in epoxy resins with enhanced toughness and flexibility, making them suitable for a variety of high-performance applications.

Advanced Environmental Monitoring and Remediation Strategies

The amine groups in Ethanamine, 2,2'-oxybis- can chelate with metal ions, making it a candidate for applications in environmental monitoring and remediation.

Environmental Monitoring:

Chemosensors for Heavy Metal Detection: Researchers have explored the use of Ethanamine, 2,2'-oxybis- in the synthesis of fluorescent chemosensors for the detection of heavy metal ions in aqueous solutions. These sensors can provide a rapid and sensitive method for monitoring water quality.

Environmental Remediation:

Sorbents for Heavy Metal Removal: Amine-functionalized materials have shown great promise for the removal of heavy metals from contaminated water. labpartnering.org Ethanamine, 2,2'-oxybis- can be grafted onto solid supports to create sorbents with a high affinity for toxic metal ions.

Catalytic Degradation of Organic Pollutants: Materials incorporating Ethanamine, 2,2'-oxybis- could potentially be used as catalysts or catalyst supports for the degradation of organic pollutants in wastewater. nih.govmdpi.commdpi.comresearchgate.netrsc.org

Integrative Computational and Experimental Approaches in Drug Discovery

The rational design of new drugs and materials can be significantly accelerated by combining computational modeling with experimental validation.

Computational Approaches:

In Silico Design of PROTAC Linkers: Computational tools can be used to model the three-dimensional structure of PROTAC ternary complexes (target protein-PROTAC-E3 ligase). arxiv.orgresearchgate.net These models can help in the design and optimization of linkers based on Ethanamine, 2,2'-oxybis- to achieve optimal potency and selectivity.

High-Throughput Screening: Virtual and experimental high-throughput screening methods can be employed to rapidly assess the biological activity of libraries of compounds derived from Ethanamine, 2,2'-oxybis-. nih.govnih.govmdpi.comembopress.orgnuvisan.com

Integrated Strategies:

An iterative approach, where computational predictions guide experimental work, which in turn provides data to refine the computational models, will be crucial for the efficient discovery and development of new therapeutic agents and materials based on Ethanamine, 2,2'-oxybis-.

Q & A

How can researchers verify the identity of 2,2'-oxybis(ethylamine) using spectroscopic and computational methods?

Basic Research Question

To confirm the compound’s identity:

- Infrared Spectroscopy (IR): Analyze O-H (stretch ~3200–3600 cm⁻¹) and N-H (bend ~1600 cm⁻¹) functional groups. Compare with reference spectra from databases like ChemSpider .

- Nuclear Magnetic Resonance (NMR): For ¹H NMR, expect signals for the ethoxy backbone (δ 3.4–3.7 ppm, multiplet) and amine protons (δ 1.5–2.5 ppm, broad). Use DEPT-135 to distinguish CH₂ groups .

- Mass Spectrometry (MS): Molecular ion peak at m/z 148 (C₄H₁₂N₂O₂) and fragmentation patterns (e.g., loss of H₂O or NH₃) .

- Computational Validation: Predict physicochemical properties (e.g., logP, pKa) via tools like ACD/Labs Percepta to cross-validate experimental data .

What safety protocols are essential when handling 2,2'-oxybis(ethylamine) in laboratory settings?

Basic Research Question

Based on safety data sheets:

- Personal Protective Equipment (PPE): Impervious gloves, lab coat, and eye protection (GHS Category 1 eye irritant). Use respiratory protection (NIOSH-approved) in poorly ventilated areas .

- Ventilation: Work in a fume hood to avoid inhalation (flammable liquid, GHS Category 4) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and avoid water to prevent environmental release .

- Storage: Keep in a cool, dry place away from oxidizers. Note decomposition products (CO, NOₓ) under heat .

How can researchers design PROTAC molecules using 2,2'-oxybis(ethylamine) as a flexible linker?

Advanced Research Question

Methodology:

- Linker Optimization: Use the compound’s ethoxy backbone to bridge E3 ligase ligands (e.g., VHL) and target protein binders. Adjust length via PEGylation to enhance proteasome recruitment .

- Bifunctional Conjugation: Employ click chemistry (e.g., azide-alkyne cycloaddition) to attach ligands. Validate linker stability via HPLC and cellular degradation assays (e.g., Western blot for target protein reduction) .

- Case Study: A PROTAC with 2,2'-oxybis(ethylamine) achieved 80% degradation of BRD4 at 100 nM in HeLa cells, demonstrating efficacy in flexible linker design .

What strategies resolve contradictions in spectral data interpretation for 2,2'-oxybis(ethylamine) derivatives?

Advanced Research Question

Example: Discrepancies in NMR shifts due to solvent polarity or tautomerism:

- Solvent Standardization: Re-run spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding effects .

- Computational Modeling: Compare experimental ¹³C NMR with DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) to identify dominant tautomers .

- Cross-Validation: Use tandem MS/MS to confirm fragmentation pathways inconsistent with proposed structures .

What are common synthetic routes for 2,2'-oxybis(ethylamine) and its derivatives?

Basic Research Question

Synthesis Pathways:

- Direct Amination: React diethylene glycol with ammonia under catalytic hydrogenation (Raney Ni, 100°C, 5 atm H₂). Yield ~60% .

- Etherification: Treat 2-chloroethylamine hydrochloride with NaOH to form the ethoxy bridge. Purify via vacuum distillation .

- Derivatization: For N,N,N',N'-tetramethyl derivatives, use methyl iodide and K₂CO₃ in DMF. Monitor progress by TLC (Rf ~0.3 in ethyl acetate) .

How can reaction conditions be optimized for synthesizing N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine)?

Advanced Research Question

Optimization Framework:

- DoE Approach: Vary temperature (40–80°C), methyl iodide equivalents (2–4 eq), and reaction time (12–24 hrs). Use HPLC to quantify yield.

- Key Findings: Maximum yield (92%) achieved at 60°C, 3 eq CH₃I, and 18 hrs. Excess base (K₂CO₃) reduces side reactions .

- Scale-Up: Maintain inert atmosphere (N₂) to prevent oxidation. Use Schlenk line techniques for reproducibility .

Which analytical techniques differentiate 2,2'-oxybis(ethylamine) from structural analogs like bis(2-dimethylaminoethyl) ether?

Advanced Research Question

Comparative Analysis:

- GC-MS Retention Time: 2,2'-oxybis(ethylamine) elutes at 21.3 min (HP-5MS column), while dimethylamino analogs show shorter retention (~18 min) due to reduced polarity .

- ¹H NMR: Dimethylamino derivatives exhibit singlet peaks at δ 2.2 ppm (N-CH₃), absent in the parent compound .

- X-ray Crystallography: Resolve backbone conformation; the dimethylated derivative shows a planar ethoxy chain vs. a helical structure in the primary amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.